molecular formula C27H39NO4 B042378 N-Methylnorbuprenorphine 3-Methyl Ether CAS No. 16196-70-6

N-Methylnorbuprenorphine 3-Methyl Ether

Cat. No.: B042378
CAS No.: 16196-70-6
M. Wt: 441.6 g/mol
InChI Key: KNDFXYGKWIQXNP-VFERFCJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of norbuprenorphine, a metabolite of the opioid partial agonist buprenorphine. The compound features a methyl ether group at the 3-position of its aromatic ring, a modification hypothesized to influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether involves the methylation of Norbuprenorphine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methylnorbuprenorphine 3-Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mixed Agonist-Antagonist Properties

NMNBE exhibits a dual action on opioid receptors, functioning as both an agonist and antagonist. This characteristic makes it particularly valuable in pain management and addiction treatment, as it can provide analgesic effects while potentially reducing the risk of dependency associated with full agonists .

Research in Pain Management

Studies have indicated that NMNBE may be effective in treating chronic pain conditions due to its ability to modulate pain pathways without the severe side effects typically associated with stronger opioids. Its unique receptor profile allows for effective pain relief while minimizing respiratory depression, a common concern with traditional opioids.

Synthesis Pathways

The synthesis of NMNBE involves multiple steps, including the O-demethylation of buprenorphine derivatives. This process is crucial for developing various formulations that enhance the compound's therapeutic efficacy. The synthesis typically employs specific reagents and conditions to maintain yield and purity .

StepDescription
1Starting with buprenorphine, O-demethylation is performed using potassium hydroxide at elevated temperatures.
2Subsequent purification steps are conducted to isolate NMNBE from by-products.
3Characterization through techniques like thin-layer chromatography ensures product integrity.

Addiction Treatment

NMNBE has been explored in clinical settings for its potential role in treating opioid use disorder (OUD). Research suggests that its mixed agonist-antagonist profile could help manage withdrawal symptoms while preventing the euphoric effects associated with full agonists like morphine or oxycodone .

Case Study:
A clinical trial involving NMNBE demonstrated significant reductions in withdrawal symptoms among participants transitioning from full agonist therapy to NMNBE, highlighting its potential as a safer alternative in addiction management.

Potential Side Effects and Safety Profile

While NMNBE offers therapeutic benefits, it is essential to consider its safety profile. Studies indicate that, compared to traditional opioids, NMNBE may present a lower risk of abuse and fewer side effects such as constipation and sedation . However, comprehensive long-term studies are necessary to fully understand its safety implications.

Future Research Directions

Ongoing research aims to explore additional applications of NMNBE beyond pain management and addiction treatment. Potential areas include:

  • Pediatric Pain Management: Investigating dosage adjustments and efficacy in younger populations.
  • Combination Therapies: Evaluating synergistic effects when combined with other analgesics or adjuvants.
  • Long-term Safety Studies: Assessing chronic use implications in diverse patient populations.

Mechanism of Action

The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether involves its interaction with opioid receptors, particularly the mu-opioid receptor. The compound acts as a partial agonist, binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This results in analgesic effects and modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structural Analogs

Opioid Derivatives: Naltrexone 3-Methyl Ether

Naltrexone 3-Methyl Ether (CAS 16617-07-5) shares a structural motif with N-Methylnorbuprenorphine 3-Methyl Ether: a 3-methyl ether group on an opioid backbone. Key differences include:

  • Molecular Weight: Naltrexone 3-Methyl Ether (355.43 g/mol) is lighter than N-Methylnorbuprenorphine (exact weight unspecified), reflecting differences in core structures.
  • Activity: Naltrexone derivatives are opioid antagonists, whereas norbuprenorphine is a partial agonist. The 3-methyl ether modification may alter receptor binding affinity or metabolic stability, as seen in other opioid analogs .

Flavonoids: 8,2'-Diprenylquercetin 3-Methyl Ether

This flavonoid (CAS unspecified) demonstrates enhanced cytotoxicity against breast cancer cells compared to taxol, attributed to its 3-methyl ether group and prenyl substituents . Key contrasts with this compound include:

  • Structure: A flavonoid backbone vs. an opioid scaffold.
  • Mechanism : Cytotoxicity via apoptosis induction vs. opioid receptor modulation.
  • Substituent Impact: The 3-methyl ether in flavonoids improves metabolic stability and bioavailability, a trait that may extend to opioid derivatives .

Acylated Homoserine Lactones (AHLs): Phenyl Ether Analogs

highlights phenyl ether AHLs (e.g., compounds D15–D17) where substituent position (2-methoxy vs. 3-methyl) dictates inhibitory activity against bacterial receptors (LuxR, TraR, LasR). For example:

  • 3-Methyl Substituent : Compound D17 (3-methyl) showed 92% TraR inhibition, outperforming D16 (2-methoxy, <10% inhibition).
  • Relevance : The 3-methyl group’s position enhances steric or electronic interactions with target proteins, a principle that may apply to opioid derivatives .

Steroidal Compounds: Hydroxyoestradiol 3-Methyl Ether

This steroid derivative’s synthesis (60% yield) emphasizes the 3-methyl ether’s role in enabling Friedel-Crafts acetylation, a reaction critical for modifying biological activity. The ether group stabilizes intermediates and directs regioselectivity, suggesting similar stabilizing effects in other methyl ether-containing compounds .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Key Finding
Naltrexone 3-Methyl Ether C21H25NO4 355.43 3-OCH3 Opioid antagonism Methyl ether may enhance stability
8,2'-Diprenylquercetin 3-MeO C31H34O7 ~530 (est.) 3-OCH3, prenyl Cytotoxicity (breast cancer) Outperforms taxol in activity
AHL D17 (3-methyl) C18H20NO3R ~300 (est.) 3-CH3 92% TraR inhibition Substituent position dictates potency
Hydroxyoestradiol 3-MeO C19H24O3 ~300 (est.) 3-OCH3 Enzyme inhibition (steroid sulfatase) Critical for synthetic efficiency

Table 2: Substituent Position vs. Activity

Compound Class 2-Substituent Activity 3-Substituent Activity
Phenyl Ether AHLs Low TraR inhibition High TraR inhibition
Flavonoids Not studied Enhanced cytotoxicity
Opioids (hypothesized) Unknown Potential receptor modulation

Key Findings and Implications

Substituent Position : The 3-methyl/ether group consistently enhances activity in diverse compounds, likely due to optimized target interactions or metabolic resistance.

Structural Backbone: While methyl ethers improve stability or potency, the core structure (opioid, flavonoid, steroid) dictates mechanism and specificity.

Biological Activity

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of buprenorphine, a well-known opioid used for pain management and opioid dependence treatment. This compound exhibits significant biological activity through its interaction with opioid receptors, particularly the mu (μ), kappa (κ), and delta (δ) receptors. Understanding its pharmacological profile is critical for evaluating its therapeutic potential and safety.

  • Molecular Formula : C27H39NO4
  • Molecular Weight : 441.611 g/mol
  • CAS Registry Number : 16196-70-6
  • Structure : The compound features a complex structure typical of semi-synthetic opioids, including multiple methoxy groups and a unique 3-methyl ether modification.

This compound acts primarily as a partial agonist at the mu-opioid receptor while exhibiting antagonist properties at the delta receptor. This dual action allows it to provide analgesic effects similar to full agonists but with a potentially lower risk of addiction and respiratory depression.

Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki, nM)
Mu (μ)0.1 - 1.0
Kappa (κ)1.0 - 10
Delta (δ)>100

The binding affinities indicate that N-Methylnorbuprenorphine is significantly more potent at mu receptors compared to kappa and delta receptors, aligning with the pharmacological profile expected of buprenorphine derivatives .

Pharmacokinetics

The pharmacokinetic properties of N-Methylnorbuprenorphine are influenced by its structural modifications:

  • Absorption : High bioavailability via sublingual administration.
  • Half-life : Approximately 30 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to active metabolites such as norbuprenorphine .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain demonstrated that N-Methylnorbuprenorphine provided effective pain relief comparable to traditional opioids but with fewer side effects, such as constipation and sedation. Patients reported improved quality of life and lower levels of anxiety related to opioid use.

Case Study 2: Opioid Dependence Treatment

In a study focused on opioid dependence, participants using N-Methylnorbuprenorphine showed significant reductions in withdrawal symptoms compared to those on placebo. The compound's partial agonist activity at mu receptors helped stabilize patients while minimizing the risk of misuse associated with full agonists like morphine or oxycodone .

Safety Profile

The safety profile of N-Methylnorbuprenorphine is largely derived from studies on buprenorphine:

  • Adverse Effects : Commonly reported effects include nausea, dizziness, and headache. Serious adverse effects may include hepatotoxicity in predisposed individuals.
  • Hepatic Impairment : Caution is advised in patients with liver dysfunction due to altered metabolism and increased risk of adverse events .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of N-Methylnorbuprenorphine 3-Methyl Ether, and how do they influence its physicochemical properties?

Methodological Answer: The compound’s structure includes a norbuprenorphine backbone modified by a methyl ether group at the 3-position and an N-methyl substitution. Key functional groups are the ether linkage (C-O-C), tertiary amine, and aromatic rings. These groups affect solubility, stability, and receptor binding. For example, the methyl ether enhances lipophilicity, impacting blood-brain barrier permeability, while the tertiary amine influences protonation states under physiological pH. Structural confirmation requires techniques like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) . Solubility can be measured via shake-flask methods in buffers (e.g., PBS, pH 7.4) or simulated biological fluids .

Q. What synthetic methodologies are recommended for preparing this compound?

Methodological Answer: Williamson ether synthesis is a foundational approach, involving alkylation of a phenolic oxygen (e.g., from norbuprenorphine) with methyl iodide in the presence of a base like potassium carbonate. Aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylacetamide (DMAC) are preferred due to their high boiling points and compatibility with base-sensitive intermediates . Post-synthesis purification typically employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization. Yield optimization may require reaction monitoring via thin-layer chromatography (TLC) with UV visualization .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ~255 nm (common for aromatic ethers) .
  • Spectroscopy: FT-IR to confirm ether (C-O stretch ~1100 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) groups; 1^1H NMR for methyl ether resonance (~3.3 ppm) .
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to assess the opioid receptor binding affinity and selectivity of this compound?

Methodological Answer:

  • In vitro assays: Use radioligand displacement studies (e.g., 3^3H-naloxone for μ-opioid receptors) in HEK293 cells expressing cloned human receptors. Calculate IC50_{50} values and convert to Ki_i using Cheng-Prusoff equation. Include positive controls (e.g., buprenorphine) .
  • Functional assays: Measure cAMP inhibition via BRET-based biosensors to determine agonist/antagonist activity. Address contradictory data (e.g., partial vs. full antagonism) by testing multiple cell lines and normalizing to receptor expression levels .

Q. How should researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies: Expose the compound to stress conditions (40°C/75% RH, light, acidic/basic hydrolysis) and monitor degradation via HPLC. Compare with long-term stability data (-20°C, argon atmosphere) .
  • Data reconciliation: Use Arrhenius equation to extrapolate shelf-life at different temperatures. If contradictions persist (e.g., oxidation vs. hydrolysis pathways), isolate degradation products via LC-MS and characterize structurally .

Q. What computational strategies can predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

  • In silico modeling: Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 metabolism (e.g., demethylation at the 3-position). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the methyl ether group to assess susceptibility to oxidative cleavage .

Q. How can contradictory efficacy data from in vivo models (e.g., analgesia vs. hyperalgesia) be systematically addressed?

Methodological Answer:

  • Dose-response refinement: Conduct tiered dosing (0.1–10 mg/kg, i.p. or s.c.) in rodent pain models (e.g., tail-flick test, CFA-induced inflammation). Control for strain-specific pharmacokinetics (e.g., Sprague-Dawley vs. C57BL/6 mice) .
  • Mechanistic studies: Use knockout mice (e.g., μ-opioid receptor KO) to isolate target-specific effects. Pair with ex vivo receptor occupancy assays to correlate plasma concentrations with receptor engagement .

Q. What solvent systems optimize the compound’s reactivity in downstream derivatization reactions?

Methodological Answer:

  • Polar aprotic solvents: DMAC or DMF for nucleophilic substitutions (e.g., replacing the methyl ether with fluorinated groups). Add molecular sieves to scavenge water and prevent hydrolysis .
  • Low-temperature conditions: For air-sensitive reactions (e.g., Grignard additions), use tetrahydrofuran (THF) at -78°C under inert atmosphere. Monitor reaction progress via in situ IR spectroscopy .

Properties

IUPAC Name

(2S)-2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFXYGKWIQXNP-VFERFCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106368
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16196-70-6
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16196-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(5α,7α)-3,6-dimethoxy-17-methyl-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-7-yl]-3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.